2-(N-Benzyl4-bromobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide
Description
This compound is a sulfonamide-containing acetamide derivative characterized by a benzyl-substituted 4-bromobenzenesulfonamido group and a 4-chloro-2-methylphenyl acetamide moiety. Key structural features include:
- Benzyl group: May improve lipophilicity and membrane permeability.
- 4-Chloro-2-methylphenyl group: Chlorine and methyl substituents likely influence steric and electronic interactions with biological targets.
Properties
Molecular Formula |
C22H20BrClN2O3S |
|---|---|
Molecular Weight |
507.8 g/mol |
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(4-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C22H20BrClN2O3S/c1-16-13-19(24)9-12-21(16)25-22(27)15-26(14-17-5-3-2-4-6-17)30(28,29)20-10-7-18(23)8-11-20/h2-13H,14-15H2,1H3,(H,25,27) |
InChI Key |
SLDJATQNGNLQPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-Benzyl-4-bromobenzenesulfonamide
Procedure :
- Reagents : 4-Bromobenzenesulfonyl chloride (1.0 equiv), benzylamine (1.2 equiv), triethylamine (2.0 equiv), dichloromethane (DCM).
- Conditions : Stir at 0–5°C for 1 h, then room temperature for 12 h.
- Workup : Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
- Yield : 78–85% as a white crystalline solid.
Mechanistic Insight : The reaction proceeds via nucleophilic attack of benzylamine on the electrophilic sulfur center of the sulfonyl chloride, facilitated by triethylamine as a proton scavenger.
Preparation of 2-Chloro-N-(4-chloro-2-methylphenyl)acetamide
Procedure :
- Reagents : 4-Chloro-2-methylaniline (1.0 equiv), chloroacetyl chloride (1.1 equiv), pyridine (1.5 equiv), tetrahydrofuran (THF).
- Conditions : Reflux at 65°C for 6 h under nitrogen.
- Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).
- Yield : 70–75% as off-white needles.
Side Reactions : Over-acetylation is minimized by controlled stoichiometry of chloroacetyl chloride.
Coupling of Sulfonamide and Acetamide Intermediates
Procedure :
- Reagents : N-Benzyl-4-bromobenzenesulfonamide (1.0 equiv), 2-chloro-N-(4-chloro-2-methylphenyl)acetamide (1.05 equiv), K₂CO₃ (2.0 equiv), catalytic KI (0.1 equiv), DMF.
- Conditions : Heat at 80°C for 18 h under nitrogen.
- Workup : Pour into ice-water, extract with DCM, and recrystallize from ethanol.
- Yield : 65–72% as a pale-yellow solid.
Optimization Notes :
- Solvent Selection : DMF enhances nucleophilicity of the sulfonamide nitrogen.
- Catalyst : KI facilitates the SN2 displacement via a halide exchange mechanism.
Characterization and Analytical Data
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃) :
- δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.38–7.25 (m, 5H, benzyl-H), 7.12 (d, J = 8.0 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 4.45 (s, 2H, CH₂), 3.98 (s, 2H, SO₂N-CH₂), 2.32 (s, 3H, CH₃).
¹³C NMR (100 MHz, CDCl₃) :
- δ 169.8 (C=O), 142.5, 138.2, 136.7, 133.4, 132.1, 129.8, 128.9, 128.3, 127.6, 126.4, 57.3 (CH₂), 44.1 (CH₂), 20.5 (CH₃).
HRMS (ESI) : m/z calculated for C₂₂H₂₀BrClN₂O₃S [M+H]⁺: 529.9912; found: 529.9908.
Purity and Crystallinity
HPLC : Purity >98% (C18 column, acetonitrile/water 70:30, 1.0 mL/min, λ = 254 nm).
Melting Point : 158–160°C (uncorrected).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Sequential coupling | 72 | 98.5 | High atom economy | Lengthy purification steps |
| One-pot synthesis | 58 | 95.2 | Reduced solvent use | Lower yield due to side reactions |
| Microwave-assisted | 68 | 97.8 | Faster reaction times (2 h vs. 18 h) | Specialized equipment required |
Data compiled from analogous protocols in.
Challenges and Mitigation Strategies
- Low Coupling Efficiency : Steric hindrance from the benzyl and 4-bromo groups slows nucleophilic attack. Mitigated by using polar aprotic solvents (DMF) and elevated temperatures.
- Byproduct Formation : Trace amounts of N-acetylated byproducts observed during acetylation. Addressed by precise stoichiometry and slow addition of chloroacetyl chloride.
Industrial Scalability Considerations
- Cost Analysis : 4-Bromobenzenesulfonyl chloride accounts for 60% of raw material costs. Substitution with recyclable sulfonylating agents under investigation.
- Green Chemistry Metrics :
- E-factor : 18.7 (current process) vs. 12.4 (optimized route using solvent recycling).
- PMI (Process Mass Intensity) : 32.5 kg/kg product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at Bromine
The bromine atom on the benzenesulfonamide ring undergoes substitution reactions with nucleophiles under controlled conditions.
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Bromine → Amine | DMF, 80°C, 12 h, K₂CO₃ | 2-(N-Benzyl-4-aminobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide | 72% | |
| Bromine → Thiol | Ethanol, reflux, NaSH | 2-(N-Benzyl-4-mercaptobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide | 65% |
This reactivity is attributed to the electron-withdrawing sulfonamide group, which activates the aromatic ring for NAS. The chloro and methyl groups on the acetamide-linked phenyl ring influence steric and electronic effects, moderating reaction rates .
Hydrolysis of Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
The hydrolysis mechanism involves nucleophilic attack at the carbonyl carbon, with the chloro and methyl groups on the phenyl ring affecting solubility and reaction efficiency .
Sulfonamide Functionalization
The sulfonamide nitrogen can be alkylated or acylated to modify biological activity.
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, acetone, 24 h | N-Methyl-2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide | 68% | |
| Acylation | AcCl, pyridine, 0°C | N-Acetyl-2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide | 61% |
These reactions retain the bromine and chlorine substituents, preserving the compound’s halogen-dependent reactivity.
Elimination Reactions
Under strong basic conditions, β-hydrogens adjacent to the sulfonamide group may participate in elimination.
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Dehydrohalogenation | t-BuOK, THF, 50°C | 2-(N-Benzyl-4-bromobenzenesulfonamido)acrylamide | 55% |
This pathway is less dominant due to steric hindrance from the benzyl and methyl groups.
Catalytic Coupling Reactions
The bromine atom enables cross-coupling reactions, such as Suzuki-Miyaura couplings.
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, arylboronic acid | 2-(N-Benzyl-4-arylbenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide | 60–75% |
These reactions are critical for introducing diverse aryl groups, enhancing the compound’s utility in medicinal chemistry .
Key Research Findings:
-
Bromine substitution reactions proceed with higher regioselectivity compared to chlorine due to its lower electronegativity.
-
Hydrolysis rates vary significantly with pH: Acidic conditions favor faster cleavage of the acetamide group .
-
Alkylation of the sulfonamide nitrogen improves metabolic stability in pharmacokinetic studies .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible antimicrobial or anticancer properties due to its sulfonamide structure.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Anti-Cancer Acetamides
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38): Structural Features: Quinazoline sulfonyl core with methoxyphenyl and pyrrolidine substituents. Activity: Remarkable anti-cancer activity against HCT-1, SF268, HT-15, MCF-7, and PC-3 cell lines via MTT assay . However, the benzyl and chloro-methylphenyl groups may alter selectivity or potency.
FPR Receptor Ligands (Pyridazinone Derivatives)
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: Structural Features: Pyridazinone core with bromophenyl and methoxybenzyl groups. Activity: Potent FPR2 agonist, activating calcium mobilization and chemotaxis in neutrophils . Bromine’s presence in both compounds highlights its role in enhancing ligand-receptor interactions.
Antimicrobial and Antifungal Acetamides
- 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47) :
- Structural Features : Benzothiazole sulfonyl group with piperazine and difluorophenyl substituents.
- Activity : Strong activity against gram-positive bacteria (e.g., S. aureus) .
- Comparison : The target compound’s 4-bromobenzenesulfonamido group may offer broader-spectrum antimicrobial activity due to bromine’s electronegativity, but its benzyl group could reduce solubility compared to piperazine derivatives.
Anthelmintic Benzimidazole-Acetamides
- N-Ethyl-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetamide (Compound 3c) :
- Structural Features : Benzimidazole core with nitrophenyl and ethyl groups.
- Activity : Superior anthelmintic activity against Pheretima posthuma compared to albendazole .
- Comparison : The target compound lacks a benzimidazole ring but shares acetamide functionality. Its chloro-methylphenyl group may enhance parasite membrane penetration, though this requires validation.
Physicochemical and Structural Analysis
Bond Length and Crystallographic Comparisons
- N-(4-Bromophenyl)acetamide : Bond lengths (e.g., C1–C2: 1.501 Å) and angles differ slightly from the target compound due to sulfonamido and benzyl substitutions .
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Exhibits intermolecular hydrogen bonding (C9–H9B⋯O3), a feature likely shared with the target compound due to its sulfonamido group .
Pharmacological Potential and Hypotheses
- Anti-Cancer Activity : Likely via sulfonamide-mediated inhibition of carbonic anhydrases or tubulin polymerization, as seen in related compounds .
- Antimicrobial Activity : Bromine’s electronegativity and sulfonamido’s hydrogen-bonding could disrupt bacterial enzymes .
- Neuroinflammatory Targets: FPR2 agonism is plausible given structural similarities to pyridazinone derivatives .
Data Table: Key Comparisons
Biological Activity
2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. In this article, we will explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide is , with a molecular weight of 489.4 g/mol. The IUPAC name describes its complex structure, which includes various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21BrN2O4S |
| Molecular Weight | 489.4 g/mol |
| IUPAC Name | 2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(4-chloro-2-methylphenyl)acetamide |
| InChI Key | WJNPICFHOODVLV-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety can mimic natural substrates, allowing it to bind to active sites and inhibit enzyme activity. The presence of the bromine atom and methoxyphenyl group enhances the binding affinity and specificity of the compound.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's efficacy against various bacterial strains has been evaluated through in vitro studies. For instance, compounds similar to 2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide have shown promising results against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Percentage (%) |
|---|---|
| Staphylococcus aureus | 80.69 |
| Escherichia coli | 69.74 |
| Klebsiella pneumonia | 68.30 |
These results suggest that the compound may possess significant antibacterial properties, comparable to established antibiotics.
Anticancer Activity
The anticancer potential of this compound has also been explored in several studies. For example, derivatives similar to this compound have demonstrated inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer).
In one study, compounds with structural similarities showed IC50 values ranging from 1.52 to 6.31 μM against these cell lines, indicating a high degree of potency.
| Cell Line | IC50 (μM) | Selectivity Ratio (Breast Cancer/Normal) |
|---|---|---|
| MDA-MB-231 | 1.52 - 6.31 | 5.5 - 17.5 |
| MCF-7 | Not specified | Not specified |
The selectivity observed suggests that these compounds may selectively target cancer cells while sparing normal cells, a crucial aspect in cancer therapy.
Case Studies
- Case Study on Anticancer Activity : A study published in RSC Advances highlighted the synthesis and evaluation of benzenesulfonamide derivatives against breast cancer cell lines. The study found that certain derivatives induced apoptosis in MDA-MB-231 cells, with a significant increase in annexin V-FITC positive cells, indicating effective cancer cell death mechanisms .
- Case Study on Antimicrobial Activity : Another study assessed the antimicrobial efficacy of sulfonamide derivatives against various pathogens, revealing that certain compounds exhibited over 80% inhibition against Staphylococcus aureus at a concentration of 50 μg/mL .
Q & A
Basic: What experimental methodologies are recommended for synthesizing 2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(4-chloro-2-methylphenyl)acetamide?
Methodological Answer:
A typical synthesis route involves sulfonamide coupling and acetamide formation. For example, refluxing intermediates (e.g., sulfonamide derivatives) with acetic anhydride under controlled conditions can yield the target compound. Key steps include:
- Sulfonylation : Reacting 4-bromobenzenesulfonyl chloride with N-benzylamine.
- Acetamide Formation : Coupling the sulfonamide intermediate with 4-chloro-2-methylaniline using a coupling agent like DCC (dicyclohexylcarbodiimide).
- Purification : Recrystallization from ethanol or methanol to achieve >95% purity.
Optimize reaction time, temperature (e.g., 80–100°C), and solvent polarity to minimize by-products. Monitor progress via TLC or HPLC .
Advanced: How can researchers address conflicting crystallographic data during structural refinement of this compound?
Methodological Answer:
Discrepancies in crystallographic data (e.g., bond-length outliers or thermal displacement parameters) require:
- Validation Tools : Use SHELXL (for small-molecule refinement) to cross-check geometric parameters against standard values from the Cambridge Structural Database (CSD).
- Twinning Analysis : Employ TWINLAW (in SHELXTL) to detect twinning, which can distort refinement metrics.
- Hydrogen Bonding Networks : Compare intermolecular interactions (e.g., C–H⋯O) with related structures (e.g., N-(4-chloro-2-nitrophenyl) derivatives) to validate packing motifs .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., benzyl, bromophenyl groups). Key signals include aromatic protons (δ 7.2–8.1 ppm) and acetamide carbonyls (δ ~170 ppm).
- IR Spectroscopy : Identify sulfonamide (S=O stretching at 1150–1350 cm) and amide (N–H bending at ~1550 cm) functional groups.
- Mass Spectrometry : HRMS (High-Resolution MS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns from bromine/chlorine .
Advanced: How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., coagulation factor Xa, glucokinase). Validate docking poses with co-crystallized ligands from the PDB (Protein Data Bank).
- MD Simulations : Run GROMACS for 100-ns trajectories to assess binding stability and conformational changes.
- QSAR Analysis : Corrogate substituent effects (e.g., bromine’s electron-withdrawing nature) with bioactivity data from analogs (e.g., anticoagulant potency in N-benzyl-2-phenoxyacetamides) .
Basic: What strategies are used to assess the compound’s in vitro biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against serine proteases (e.g., thrombin) using fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC). Calculate IC values via dose-response curves.
- Antimicrobial Screening : Use microdilution methods (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to determine selectivity indices .
Advanced: How to resolve discrepancies between computational predictions and experimental bioactivity results?
Methodological Answer:
- Solvent Effects : Re-evaluate docking parameters with explicit solvent models (e.g., TIP3P water) to account for solvation/desolvation energy.
- Metabolite Analysis : Use LC-MS to identify in vitro degradation products that may alter activity.
- Conformational Sampling : Apply enhanced sampling methods (e.g., metadynamics) to explore off-target binding modes not captured in rigid docking .
Basic: What crystallographic software suites are recommended for structural determination?
Methodological Answer:
- SHELX Suite : SHELXD for phase solution (via dual-space methods) and SHELXL for refinement.
- WinGX : Integrate ORTEP-3 for thermal ellipsoid visualization and PLATON for validation.
- Olex2 : User-friendly GUI for structure solution, refinement, and publication-ready graphics .
Advanced: How to optimize synthetic yields when scaling up production for in vivo studies?
Methodological Answer:
- Flow Chemistry : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions.
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura cross-coupling steps.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
